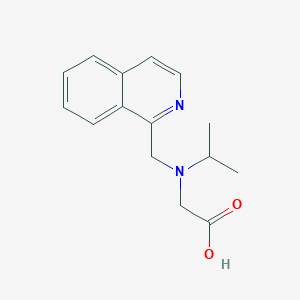

(Isopropyl-isoquinolin-1-ylmethyl-amino)-acetic acid

CAS No.:

Cat. No.: VC13472911

Molecular Formula: C15H18N2O2

Molecular Weight: 258.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H18N2O2 |

|---|---|

| Molecular Weight | 258.32 g/mol |

| IUPAC Name | 2-[isoquinolin-1-ylmethyl(propan-2-yl)amino]acetic acid |

| Standard InChI | InChI=1S/C15H18N2O2/c1-11(2)17(10-15(18)19)9-14-13-6-4-3-5-12(13)7-8-16-14/h3-8,11H,9-10H2,1-2H3,(H,18,19) |

| Standard InChI Key | YLKAZQNLSMTHFJ-UHFFFAOYSA-N |

| SMILES | CC(C)N(CC1=NC=CC2=CC=CC=C21)CC(=O)O |

| Canonical SMILES | CC(C)N(CC1=NC=CC2=CC=CC=C21)CC(=O)O |

Introduction

Structural and Physicochemical Properties

The compound’s structure consists of an isoquinoline ring system (a benzene fused to a pyridine ring) with a methylene bridge connecting the 1-position to a tertiary amine. The amine is further substituted with an isopropyl group and an acetic acid side chain (Figure 1). Key physicochemical properties include:

The carboxylic acid group enhances solubility in aqueous media, while the isoquinoline and isopropyl moieties contribute to hydrophobic interactions.

Applications in Drug Discovery

Scaffold for SAR Studies

The compound’s modular structure allows for diversification at:

-

Isoquinoline C-6/C-7 positions: Electron-donating groups (e.g., methoxy) enhance bioactivity .

-

Acetic acid moiety: Esterification or amidation to improve permeability .

Case Study: Analogues with Enhanced Properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume